molecular formula C18H13N5OS B5887578 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide CAS No. 955972-10-8

1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B5887578
CAS No.: 955972-10-8
M. Wt: 347.4 g/mol
InChI Key: VCDBJXLQOCVTQT-UHFFFAOYSA-N
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Description

1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method includes the condensation of 1-phenyl-3-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often involve the use of catalysts such as InCl3 and solvents like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Hydrazine in ethanol.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-3-(4-pyridinyl)-N-1,3-thiazol-2-yl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a pyrazole, thiazole, and pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities .

Properties

IUPAC Name

1-phenyl-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-17(21-18-20-10-11-25-18)15-12-23(14-4-2-1-3-5-14)22-16(15)13-6-8-19-9-7-13/h1-12H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBJXLQOCVTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=NC=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173109
Record name 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955972-10-8
Record name 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955972-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-(4-pyridinyl)-N-2-thiazolyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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